N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide
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Description
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C23H22FN5O2 and its molecular weight is 419.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that plays a crucial role in the production of nitric oxide, a neurotransmitter involved in various physiological and pathological processes. Inhibition of nNOS is an important therapeutic approach to target neurodegenerative disorders .
Mode of Action
This compound acts as a potent and selective inhibitor of nNOS . It binds to the active site of the enzyme, specifically to a hydrophobic pocket, which results in the inhibition of the enzyme’s activity . This inhibition prevents the synthesis of nitric oxide, thereby modulating the signaling pathways that are regulated by this neurotransmitter .
Biochemical Pathways
The inhibition of nNOS affects the nitric oxide signaling pathway. Nitric oxide is a key player in several biochemical pathways, including those involved in neurotransmission, vasodilation, and immune response. By inhibiting nNOS, this compound can modulate these pathways and their downstream effects .
Pharmacokinetics
The compound has been designed to have a more pharmacokinetically favorable structure, which includes a 2-imidazolylpyrimidine head . This design contributes to its good permeability and low efflux, suggesting potential oral bioavailability . Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes .
Result of Action
The result of the compound’s action is the selective inhibition of nNOS, leading to a decrease in the production of nitric oxide . This can have various effects at the molecular and cellular levels, depending on the specific physiological or pathological context. For instance, in the context of neurodegenerative disorders, the inhibition of nNOS can potentially alleviate neuronal damage and dysfunction .
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c24-20-9-5-4-8-18(20)15-28-16-26-22-19(23(28)31)14-27-29(22)13-12-25-21(30)11-10-17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWKYMWTIGTNCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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